molecular formula C8H10BrN B1292849 3-Bromo-2,4,6-trimethylpyridine CAS No. 23079-73-4

3-Bromo-2,4,6-trimethylpyridine

Cat. No. B1292849
CAS RN: 23079-73-4
M. Wt: 200.08 g/mol
InChI Key: HDIJRNSEQXUVPU-UHFFFAOYSA-N
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Description

3-Bromo-2,4,6-trimethylpyridine is a chemical compound with the molecular formula C8H10BrN and a molecular weight of 200.08 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The InChI code of 3-Bromo-2,4,6-trimethylpyridine is 1S/C8H10BrN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3 . This indicates that the molecule consists of a pyridine ring with three methyl groups and one bromine atom attached to it .


Physical And Chemical Properties Analysis

3-Bromo-2,4,6-trimethylpyridine is a liquid . It has a density of 0.917 g/mL at 25 °C . The compound is slightly soluble in acetonitrile and chloroform .

Scientific Research Applications

Organic Synthesis

2,4,6-Trimethylpyridine is used in organic syntheses, for example, for dehydrohalogenation, by binding the formed hydrogen halides . As a brominated derivative, 3-Bromo-2,4,6-trimethylpyridine could potentially be used in similar reactions where a bromine atom is required.

Preparation of N-acyl Aminocoumarins

2,4,6-Trimethylpyridine has been used in the preparation of a library of N-acyl aminocoumarins bearing low-molecular-weight N-acyl groups . The brominated derivative could potentially be used in similar synthetic pathways.

Tissue Fixative for Electron Microscopy

2,4,6-Trimethylpyridine has been used as a tissue fixative for electron microscopy . It’s possible that the brominated derivative could have similar applications, although further research would be needed to confirm this.

Proteomics Research

3-Bromo-2,4,6-trimethylpyridine is mentioned as a biochemical for proteomics research . This suggests that it could be used in the study of proteins, their structures, and functions.

Solvent for Cleavage of Hindered Esters

2,4,6-Trimethylpyridine has been used as a solvent for the cleavage of hindered esters by anhydrous lithium iodide . The brominated derivative might have similar solvent properties.

Oxidation Reactions

By oxidation of the methyl groups with potassium permanganate, collidinic acid is obtained . It’s possible that 3-Bromo-2,4,6-trimethylpyridine could undergo similar oxidation reactions.

Safety And Hazards

When handling 3-Bromo-2,4,6-trimethylpyridine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It should be stored in a tightly closed container in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3-bromo-2,4,6-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIJRNSEQXUVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648817
Record name 3-Bromo-2,4,6-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4,6-trimethylpyridine

CAS RN

23079-73-4
Record name 3-Bromo-2,4,6-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Szawkało, D Błachut, P Roszkowski, P Pomarański… - Tetrahedron, 2016 - Elsevier
The Suzuki–Miyaura cross-coupling reaction of 3,5-dibromo-2,4,6-collidine and bromo derivatives of 2,6- and 2,4-lutidine with several ortho-substituted boronic acids produced a library …
Number of citations: 7 www.sciencedirect.com
AA Gurinov, SB Lesnichin, HH Limbach… - The Journal of …, 2014 - ACS Publications
Hydrogen bond geometries in the proton-bound homodimers of ortho-unsubstituted and ortho-methylsubstituted pyridine derivatives in aprotic polar solution were estimated using …
Number of citations: 25 pubs.acs.org
F Zhang, CK Arnatt, KM Haney, HC Fang… - European journal of …, 2012 - Elsevier
Recent studies have indicated that the CCR5 chemokine receptor may be a potential target for treating prostate cancer. Thus, development of CCR5 antagonists may provide novel …
Number of citations: 17 www.sciencedirect.com
AA Gurinov, GS Denisov, AO Borissova… - The Journal of …, 2017 - ACS Publications
Hydrogen bond geometries in the proton-bound homodimers of quinoline and acridine derivatives in an aprotic polar solution have been experimentally studied using 1 H NMR at 120 K…
Number of citations: 22 pubs.acs.org

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